molecular formula C7H3F3O2 B125228 2,4,5-Trifluorobenzoic acid CAS No. 446-17-3

2,4,5-Trifluorobenzoic acid

Cat. No. B125228
CAS RN: 446-17-3
M. Wt: 176.09 g/mol
InChI Key: AKAMNXFLKYKFOJ-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzoic acid is an important quinolone antibacterial intermediate . It is used in the synthesis of Temafloxacin and liquid crystals, among others .


Synthesis Analysis

The synthesis of 2,4,5-trifluorobenzoic acid involves starting with tetrachloroisophthalonitrile, which is fluoridated, selectively reduced, and partially defluoridated to obtain 2,4,5-trifluoroisophthalonitrile. This compound is then hydrolyzed to form 2,4,5-trifluoroisophthalic acid . Another method involves a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid via the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 .


Molecular Structure Analysis

The molecular formula of 2,4,5-Trifluorobenzoic acid is C7H3F3O2 . The average mass is 176.093 Da and the monoisotopic mass is 176.008514 Da .


Chemical Reactions Analysis

2,4,5-Trifluorobenzoic acid is involved in various chemical reactions. For instance, it is used in the synthesis of Temafloxacin and liquid crystals . It also plays a role in the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide .


Physical And Chemical Properties Analysis

2,4,5-Trifluorobenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 241.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 33.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 114.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2,4,5-Trifluorobenzoic acid is primarily recognized as a valuable synthetic intermediate with significant applications in the pharmaceutical industry. A study by Deng et al. (2015) demonstrates a continuous microflow process for its synthesis, highlighting its importance in material science and pharmaceuticals. This process involves a Grignard exchange reaction and interaction with gaseous CO2, yielding high purity 2,4,5-trifluorobenzoic acid (Deng et al., 2015).

Catalysis and Environmental Impact

Fu et al. (2016) researched the copper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid, which produces 1,2,4-trifluorobenzene, a crucial raw material for diabetes medication like sitagliptin phosphate. This work addressed environmental concerns associated with traditional synthesis methods (Fu et al., 2016).

Spectroscopy and Molecular Analysis

Mukherjee et al. (2010) conducted vibrational analysis of 2,4,5-trifluorobenzoic acid using Raman and FTIR spectroscopy. They provided detailed insights into the molecule's structure and behavior, especially with respect to fluorine substitutions, compared to benzoic acid (Mukherjee et al., 2010).

Supramolecular Chemistry

In the field of supramolecular chemistry, Ge et al. (2013) synthesized a complex using 2,4,5-trifluorobenzoic acid, analyzing its intricate three-dimensional supramolecular network formed through weak interactions involving fluorine atoms (Ge et al., 2013).

Safety And Hazards

2,4,5-Trifluorobenzoic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The current outlook of the 2,4,5-Trifluorobenzoic Acid market is positive, with a steady growth rate. The demand for this compound is driven by its widespread applications in the pharmaceutical and agrochemical industries .

properties

IUPAC Name

2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAMNXFLKYKFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334571
Record name 2,4,5-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzoic acid

CAS RN

446-17-3
Record name 2,4,5-Trifluorobenzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,5-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,5-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1c(F)cc(F)c(F)c1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.20 g (0.01 mole) of 2,4,5-trifluoroisophthalic acid (dried under high vacuum), 1.0 ml of quinoline and 0.23 g of copper powder was heated on an oil bath at 200° C. After a while, the mixture liquefied and released a gas (ca. 280 ml by top purging). After the gas had been completely released, the liquefied mixture was cooled to room temperature, followed by addition of 15 ml of a mixture (1:1 by weight) of conc. HCl and water.
Name
2,4,5-trifluoroisophthalic acid
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A 250 mL single-neck flask equipped with a condenser and a magnetic stirrer was charged with 30.00 g of 3,4,6-trifluorophthalic acid, and 200 mL of dimethyl sulfoxide. The reaction mixture was then heated with stirring for 27.5 hr. at a bath temperature of 149° C. The flask was then allowed to cool to room temperature and the contents were poured into 500 mL of water, and extracted with 4×200 mL of ethyl acetate. The combined organic extracts were washed with water (2×200 mL), dried over magnesium sulfate, filtered, and the solvent removed on a rotary evaporator followed by drying at the pump overnight. The crude product was then dissolved in 25 mL of ethyl acetate and introduced at the top of a silica column (4.5 cm ID×56 cm, flushed with hexane). The product was then eluted with 90:10 hexane:ethyl acetate under a slight nitrogen pressure, and the fractions (500 mL each) were monitored by gas chromatography. The fractions containing the product were combined, the solvent removed on a rotary evaporator, and then dried at the pump overnight to give 2,4,5-trifluorobenzoic acid as a light yellow solid. Recrystallization of the product from toluene (50 mL, ca. 60° C.) gave a white product (66.9% overall yield).
Name
3,4,6-trifluorophthalic acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trifluorobenzoic acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
222
Citations
G Anquetin, J Greiner, P Vierling - Tetrahedron, 2005 - Elsevier
In the search for new potent antiparasitical fluoroquinolones, a QSAR analysis by molecular connectivity led to the design of R 5 (Me or Et)/R 8 (MeO, Me or Et)-substituted analogs of …
Number of citations: 16 www.sciencedirect.com
LB Fertel - Organic Process Research & Development, 1998 - ACS Publications
An improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is described. A combination of a selective hydrodefluorination and hydrolysis …
Number of citations: 6 pubs.acs.org
Q Deng, R Shen, Z Zhao, M Yan, L Zhang - Chemical Engineering Journal, 2015 - Elsevier
2,4,5-Trifluorobenzoic acid is a valuable synthetic intermediate with important application in pharmaceutical industry and material science. In this paper, we report a facile continuous …
Number of citations: 39 www.sciencedirect.com
P Kubica, H Garraud, J Szpunar, R Lobinski - Journal of Chromatography A, 2015 - Elsevier
A solid-phase extraction (SPE) procedure using C 18 stationary phase was optimized for the preconcentration of 19 fluorinated derivatives of benzoic acid (FBA): mono-, di-, tri-, and …
Number of citations: 13 www.sciencedirect.com
PH Lee, Y HwangBo - Journal of the Korean Chemical Society, 1996 - koreascience.kr
Quinolone 의 항균력이 여러 요인에 의해 영향을받는다는 사실은 최근 정량적인 구조-활성 관계로부터 밝혀졌다尸 Quinolone 의 항균력을 증가시키기위해 quinolone 고리에 다양한 치환체…
Number of citations: 2 koreascience.kr
J Fu, J Mo, Q Tian, X Lu - Industrial & Engineering Chemistry …, 2016 - ACS Publications
1,2,4-Trifluorobenzene, the decarboxylation product of 2,4,5-trifluorobenzoic acid, is an important raw material for synthesizing sitagliptin phosphate, the main medicinal treatment for …
Number of citations: 1 pubs.acs.org
TE Renau, JR Sanchez… - Journal of heterocyclic …, 1996 - Wiley Online Library
A series of 8‐bromo‐4‐oxo‐3‐quinolinecarboxylic acids was prepared via the borate ester, 8. The key intermediate in the synthesis of the final products 10a‐10d was 3‐bromo‐2,4,5‐…
Number of citations: 7 onlinelibrary.wiley.com
J Quan, HS Sun - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
The title compound, C7H2ClF3O2, was prepared by the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. The carboxyl group is twisted relative to the benzene ring by 6.8 (1). In the …
Number of citations: 2 scripts.iucr.org
S Jeyavijayan, P Murugan - Oriental Journal of Chemistry, 2020 - search.ebscohost.com
The molecular vibrations of 3-methoxy-2, 4, 5-trifluorobenzoic acid (MFBA) were studied by recording the FTIR and FT-Raman spectra and the vibrational frequencies have been …
Number of citations: 2 search.ebscohost.com
K Müller, A Seubert - Journal of Chromatography A, 2012 - Elsevier
A method for the ultra trace analysis of 21 fluorobenzoic acids (FBAs) via GC–MS based on solid-phase extraction (SPE) and derivatization with BF 3 ·MeOH is described. All …
Number of citations: 27 www.sciencedirect.com

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